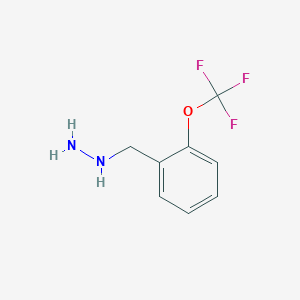

2-Trifluoromethoxybenzylhydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H9F3N2O |

|---|---|

Molecular Weight |

206.16 g/mol |

IUPAC Name |

[2-(trifluoromethoxy)phenyl]methylhydrazine |

InChI |

InChI=1S/C8H9F3N2O/c9-8(10,11)14-7-4-2-1-3-6(7)5-13-12/h1-4,13H,5,12H2 |

InChI Key |

WUHZQIHCOFZJCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CNN)OC(F)(F)F |

Origin of Product |

United States |

Historical Context and Evolution of Research on Hydrazine Based Compounds

Hydrazine (B178648) (N₂H₄) and its derivatives have a rich history in organic chemistry, dating back to the late 19th century. wikipedia.orgacs.org The name "hydrazine" was first coined by Emil Fischer in 1875 during his work on mono-substituted hydrazines. wikipedia.orgacs.org However, it was Theodor Curtius who first produced hydrazine sulfate (B86663) in 1887, although pure anhydrous hydrazine was not isolated until 1895 by the Dutch chemist Lobry de Bruyn. wikipedia.org

Initially, organic derivatives of hydrazine, such as aryl hydrazines, were more accessible for study than the parent compound. acs.org Phenylhydrazine (B124118), the first hydrazine derivative to be discovered, and 2,4-dinitrophenylhydrazine (B122626) became crucial reagents in analytical chemistry for identifying compounds containing carbonyl groups. wikipedia.org Fischer himself utilized phenylhydrazine to elucidate the structure of carbohydrates through the formation of well-defined crystalline phenylhydrazones and osazones. wikipedia.org

The applications of hydrazine and its derivatives have since expanded significantly. They are fundamental in a variety of organic syntheses, including the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group. wikipedia.org Beyond the laboratory, hydrazines have found use as rocket propellants, in the production of polymer foams, as agrochemicals, and as precursors for pharmaceuticals. wikipedia.orgresearchgate.net Several medications, such as isoniazid, hydralazine, and phenelzine, incorporate hydrazine-like structures in their molecular framework. wikipedia.org This extensive history highlights the foundational importance of the hydrazine moiety in both theoretical and applied chemistry. slideshare.net

Significance of Trifluoromethoxy Moieties in Advanced Organic Syntheses

The trifluoromethoxy group (-OCF₃) has become an increasingly important substituent in medicinal and agrochemical research. nih.govbeilstein-journals.org While the trifluoromethyl group (-CF₃) has a longer history of use, dating back to the 1920s, the trifluoromethoxy group is gaining recognition for its unique combination of properties. nih.govwikipedia.org It is often considered a "super-halogen" due to its electronic properties, which are similar to those of chlorine or fluorine. nih.gov

The incorporation of fluorine-containing groups into organic molecules can dramatically alter their physicochemical characteristics. beilstein-journals.orgmdpi.com The trifluoromethoxy group, in particular, offers several advantages:

Lipophilicity and Permeability: The -OCF₃ group enhances the lipophilicity of a molecule, which can improve its ability to cross biological membranes. nih.govmdpi.com This is a crucial factor in drug design for optimizing absorption and bioavailability. ontosight.ai

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, contributing to the high metabolic stability of molecules containing trifluoromethoxy groups. mdpi.com This increased stability can lead to a longer half-life for drug candidates.

Electronic Effects: The trifluoromethoxy group is strongly electron-withdrawing, which can influence the reactivity and acidity of the parent molecule. nih.gov

The synthesis of aryl trifluoromethyl ethers was first achieved by L. Yagupol'skii in 1955. nih.govbeilstein-journals.org Since then, various methods have been developed to introduce the -OCF₃ group into aromatic systems, including nucleophilic substitution and oxidative desulfurization-fluorination techniques. nih.govchemrevlett.com The growing number of pharmaceuticals and agrochemicals containing the trifluoromethoxy group is a testament to its significance in modern organic synthesis. nih.govontosight.ai

Research Trajectories for Arylhydrazine Derivatives

Arylhydrazines, which feature a hydrazine (B178648) group attached to an aromatic ring, are a cornerstone of synthetic organic chemistry. Their research trajectory has evolved from their initial use as analytical reagents to their current role as versatile building blocks in the synthesis of a wide array of heterocyclic compounds. researchgate.net

A significant area of research focuses on the use of arylhydrazones, which are readily prepared from arylhydrazines and carbonyl compounds, as key intermediates. researchgate.net These intermediates are highly versatile and can undergo various cyclization reactions to form important heterocyclic scaffolds, which are prevalent in many biologically active molecules. researchgate.net

Current research in this area is driven by the demand for new therapeutic agents. Many recently synthesized heterocyclic compounds derived from arylhydrazines have shown promise as anticancer, antibacterial, and antifungal agents. researchgate.net The ability to modify the aryl ring of the arylhydrazine allows for the fine-tuning of the biological activity of the resulting heterocyclic compounds. The incorporation of fluorine-containing substituents, such as the trifluoromethoxy group, onto the aryl ring is a key strategy in this endeavor, aiming to enhance the efficacy and pharmacokinetic properties of new drug candidates.

Applications of 2 Trifluoromethoxybenzylhydrazine in Organic Synthesis

The unique structural features of 2-Trifluoromethoxybenzylhydrazine, namely the nucleophilic hydrazine (B178648) moiety and the sterically and electronically distinct 2-trifluoromethoxybenzyl group, render it a valuable tool in synthetic organic chemistry.

Substituted hydrazines are fundamental precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. This compound is well-suited for these transformations, particularly in the construction of pyrazole (B372694) and indole (B1671886) ring systems.

The Knorr pyrazole synthesis and related condensations represent a primary application, where the hydrazine derivative reacts with a 1,3-dicarbonyl compound. The 2-trifluoromethoxybenzyl substituent would be incorporated at the N1-position of the resulting pyrazole ring, influencing the final product's physical and biological properties. The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole. The choice of reaction conditions can be tailored to accommodate the specific reactivity of the substituted hydrazine.

| Reagent 1 | Reagent 2 | Heterocycle Formed | Key Reaction Type |

| This compound | 1,3-Diketone | N-Substituted Pyrazole | Knorr Pyrazole Synthesis |

| This compound | β-Ketoester | N-Substituted Pyrazolone | Condensation/Cyclization |

| This compound | α,β-Unsaturated Carbonyl | N-Substituted Pyrazoline | Michael Addition/Cyclization |

This table illustrates the potential applications of this compound in heterocyclic synthesis based on established reactivity patterns of substituted hydrazines.

While the primary role of hydrazines is in the formation of nitrogen-containing rings, the benzyl (B1604629) portion of this compound could potentially participate in carbon-carbon bond-forming reactions. However, its direct use as a coupling partner in common palladium-catalyzed cross-coupling reactions is not extensively documented. More commonly, the trifluoromethoxy-substituted benzene (B151609) ring would be constructed first, followed by the introduction of the benzylhydrazine (B1204620) moiety.

This compound can serve as a reagent for introducing the 2-(trifluoromethoxy)benzyl group onto a molecule. This functionalization is particularly relevant in medicinal chemistry, where the trifluoromethoxy group is often installed to improve a drug candidate's metabolic stability and lipophilicity.

Recent advances have demonstrated the synthesis of benzyl hydrazine derivatives through the direct amination of benzylic C–H bonds. rsc.orgrsc.org A catalytic system, such as one using Cu₂O/Phen, can facilitate the reaction between alkylarenes and dialkyl azodicarboxylates to form N-substituted hydrazides. rsc.orgrsc.org This methodology could be adapted to synthesize a variety of derivatives starting from a precursor containing the 2-trifluoromethoxybenzyl moiety, thus expanding the library of available building blocks.

The incorporation of fluorinated substituents is a common strategy in the design of complex, biologically active molecules. While direct examples involving this compound are scarce, the synthesis of related structures highlights the importance of such building blocks. For instance, a patented process describes the synthesis of (2R, 2-alpha-R)-4-benzyl-2-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1,4-oxazin-3-one, an intermediate for pharmacologically active compounds. google.com This demonstrates the utility of benzyl groups bearing multiple trifluoromethyl substituents in constructing intricate molecular frameworks. The 2-trifluoromethoxybenzyl group from the title hydrazine could similarly be incorporated to impart specific electronic and conformational properties to a complex target molecule.

Hydrazine derivatives can act as ligands for transition metals, forming complexes that can be used as catalysts. The nitrogen atoms of the hydrazine can coordinate to a metal center, and the benzyl substituent can be modified to tune the steric and electronic properties of the resulting catalyst. Research into the synthesis of bis-hydrazine derivatives using heterogeneous nickel-based catalysts has shown an efficient and environmentally friendly approach to creating these potential ligands from various acetophenone (B1666503) derivatives and hydrazine hydrate. mdpi.com This suggests a pathway for creating novel catalytic systems based on derivatives of this compound, which could find applications in various organic transformations.

Flow chemistry offers significant advantages for handling potentially hazardous reagents and for optimizing reaction conditions. The synthesis of hydrazine derivatives and their subsequent use in forming heterocycles are well-suited for continuous flow processes. mit.edumdpi.com This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and safety profiles. ucd.ie

The palladium-catalyzed cross-coupling of aryl chlorides with hydrazine has been successfully demonstrated in a continuous flow system, mitigating the risks associated with using hydrazine with transition metals. mit.edu Furthermore, multi-step flow sequences have been developed for the synthesis of functionalized heterocycles like pyrazoles, starting from anilines and involving in-situ generation of hydrazine derivatives. mdpi.com These established flow chemistry protocols could be readily adapted for reactions involving this compound, enabling safer and more efficient synthesis of its derivatives and target heterocycles on a larger scale. rsc.org

| Reaction Type | Advantage of Flow Chemistry | Relevant Research Finding |

| Hydrazine Synthesis | Enhanced safety, scalability | Deoxygenation of alcohols with di-tert-butylazodicarboxylate in flow. rsc.org |

| C-N Cross-Coupling | Reduced hazards with hydrazine/metal catalysts | Pd-catalyzed coupling of aryl chlorides with hydrazine. mit.edu |

| Heterocycle Formation | Improved yield and regioselectivity, safer handling of intermediates | Multi-step synthesis of pyrazoles from anilines. mdpi.com |

This table summarizes the application of flow chemistry to reactions involving hydrazine derivatives, with potential applicability to this compound.

Structural and Electronic Properties: Theoretical and Spectroscopic Investigations

Computational Chemistry Approaches for Molecular Geometry and Conformational Analysis

Computational chemistry provides powerful tools for investigating the three-dimensional structure and conformational preferences of molecules. nih.gov For 2-Trifluoromethoxybenzylhydrazine, the flexibility arises from rotation around the C-C and C-N single bonds of the benzylhydrazine (B1204620) moiety.

The conformational landscape of benzylhydrazine derivatives is influenced by the interplay of steric and electronic effects. A theoretical study on N,N'-di(ortho-substituted benzyl) hydrazine (B178648) using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory revealed that the substitution on the benzyl (B1604629) groups significantly impacts the stability of different conformers. researchgate.net In the case of this compound, the bulky and electron-withdrawing trifluoromethoxy group at the ortho position is expected to play a crucial role in determining the preferred conformation.

The molecule will likely adopt a conformation that minimizes steric hindrance between the trifluoromethoxy group and the hydrazine moiety. This could involve a staggered arrangement around the C-N bond. The presence of the trifluoromethoxy group, known for its significant steric demand, likely influences the torsional angles of the molecule. nih.govbeilstein-journals.org Studies on other 2-substituted piperazines have shown a preference for an axial conformation to alleviate steric strain, a principle that may also apply here. nih.gov

Table 1: Predicted Conformational Data for this compound

| Parameter | Predicted Value/Observation | Basis of Prediction |

|---|---|---|

| Most Stable Conformer | Likely a staggered conformation around the C-N bond to minimize steric repulsion. | General principles of conformational analysis and studies on related benzylhydrazines. researchgate.netyoutube.com |

| Influence of Trifluoromethoxy Group | The bulky OCF3 group likely dictates the overall geometry, favoring conformations where it is oriented away from the hydrazine group. | Known steric effects of the trifluoromethoxy group. nih.govbeilstein-journals.org |

| Potential for Intramolecular Hydrogen Bonding | Possible interaction between the hydrazine N-H and the oxygen or fluorine atoms of the trifluoromethoxy group, which could stabilize certain conformations. | Studies on similar fluorinated compounds. beilstein-journals.org |

Electronic Structure Analysis and Frontier Molecular Orbital Theory

The electronic properties of this compound are significantly influenced by the trifluoromethoxy substituent on the aromatic ring. The trifluoromethoxy group is known to be strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, while also exhibiting some π-donating character from the oxygen lone pairs. nih.govbeilstein-journals.org This dual nature affects the electron density distribution across the molecule.

Frontier Molecular Orbital (FMO) theory helps in understanding the reactivity of the molecule by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized on the hydrazine moiety, specifically the lone pair of the terminal nitrogen, making it the primary site for nucleophilic reactions. The LUMO is likely to be associated with the π* orbitals of the trifluoromethoxy-substituted benzene (B151609) ring, rendering the ring susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. The electron-withdrawing nature of the trifluoromethoxy group is expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted benzylhydrazine. researchgate.net

Table 2: Predicted Electronic Properties of this compound

| Property | Predicted Characteristic | Basis of Prediction |

|---|---|---|

| HOMO | Localized on the terminal nitrogen of the hydrazine group. | General FMO theory and studies on hydrazine derivatives. researchgate.net |

| LUMO | Associated with the π* system of the trifluoromethoxy-substituted benzene ring. | Electronic effects of the trifluoromethoxy group. nih.govbeilstein-journals.orgyoutube.com |

| HOMO-LUMO Gap | Expected to be smaller than in unsubstituted benzylhydrazine, suggesting higher reactivity. | Theoretical studies on substituted benzylhydrazines. researchgate.net |

| Electron-Withdrawing Effect | The OCF3 group deactivates the aromatic ring towards electrophilic substitution. | Known electronic properties of the trifluoromethoxy group. nih.govbeilstein-journals.orgacs.org |

Spectroscopic Methodologies for Elucidating Reaction Pathways and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Insights

In the ¹H NMR spectrum, the protons of the benzyl group and the hydrazine moiety would give characteristic signals. The methylene (B1212753) (-CH₂-) protons would likely appear as a singlet, with its chemical shift influenced by the adjacent nitrogen and the aromatic ring. The aromatic protons would exhibit a complex splitting pattern due to the ortho-substitution. The N-H protons of the hydrazine group would appear as broad signals, and their chemical shifts could vary depending on the solvent and concentration.

In the ¹³C NMR spectrum, distinct signals would be observed for the carbon atoms of the benzyl group and the trifluoromethoxy group. The carbon of the trifluoromethoxy group would show a characteristic quartet splitting due to coupling with the three fluorine atoms.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Basis of Prediction |

|---|---|---|---|

| -CH₂- | ~4.0 | ~50-60 | Data from benzylhydrazine dihydrochloride (B599025) and other benzyl derivatives. chemicalbook.comacs.org |

| Aromatic C-H | 7.0-7.5 | 120-130 | General aromatic region, influenced by the OCF₃ group. researchgate.netacs.org |

| Aromatic C-O | - | ~150 | Influence of the electronegative oxygen. |

| Aromatic C-CH₂ | - | ~135-140 | Typical value for a substituted aromatic carbon. |

| -NH-NH₂ | Variable (broad) | - | Characteristic of hydrazine protons. researchgate.net |

| -OCF₃ | - | ~120 (quartet) | Known chemical shift and coupling for the OCF₃ group. nih.govbeilstein-journals.org |

Note: These are estimated values and can be influenced by solvent and other experimental conditions. Online prediction tools can provide more specific, albeit still theoretical, spectra. chemaxon.comnmrdb.org

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Transformations

IR and Raman spectroscopy are used to identify functional groups in a molecule by detecting their characteristic vibrational frequencies. nih.gov For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H, C-H, C=C (aromatic), and C-O-C and C-F bonds. researchgate.netresearchgate.netacs.orgspectrabase.com

The N-H stretching vibrations of the hydrazine group would appear in the region of 3200-3400 cm⁻¹. The C-H stretching of the aromatic ring and the methylene group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching of the aromatic ring would give rise to peaks in the 1450-1600 cm⁻¹ region. The strong absorptions corresponding to the C-F stretching of the trifluoromethoxy group are expected in the 1000-1300 cm⁻¹ range.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Basis of Prediction |

|---|---|---|---|

| N-H (hydrazine) | 3200-3400 | Stretching | Data from hydrazine and its derivatives. researchgate.netacs.org |

| Aromatic C-H | 3000-3100 | Stretching | Typical for aromatic compounds. |

| Aliphatic C-H (-CH₂-) | 2850-2960 | Stretching | Typical for alkyl groups. |

| Aromatic C=C | 1450-1600 | Stretching | Characteristic of benzene rings. |

| C-F (in OCF₃) | 1000-1300 | Stretching | Data for trifluoromethyl compounds. nist.gov |

| C-O (ether) | 1050-1250 | Stretching | Typical for aryl ethers. |

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification within Mechanistic Studies

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. blogspot.com For this compound, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight.

A characteristic fragmentation pattern for benzyl compounds is the cleavage of the benzylic C-C or C-N bond. youtube.comjove.comstackexchange.comcore.ac.uk This would lead to the formation of a trifluoromethoxybenzyl cation or a related fragment. The tropylium (B1234903) ion, a common and stable fragment in the mass spectra of benzyl compounds, might also be observed. youtube.com

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | Predicted m/z | Origin | Basis of Prediction |

|---|---|---|---|

| [M]⁺ | 206.07 | Molecular Ion | Calculated molecular weight. |

| [M - NHNH₂]⁺ | 175.05 | Loss of the hydrazine group | Common fragmentation pathway for hydrazines. |

| [C₇H₄OF₃]⁺ | 161.02 | Trifluoromethoxybenzyl fragment | Cleavage of the C-C bond. |

| [C₇H₆F₃O]⁺ | 163.04 | Rearranged benzyl fragment | Rearrangement and fragmentation. youtube.com |

Note: Online tools can be used to predict the full mass spectrum. nih.govarxiv.orgarxiv.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Reaction Kinetics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. acs.orgresearchgate.netresearchgate.netacs.orgrsc.org Aromatic compounds typically exhibit strong absorption in the UV region due to π → π* transitions. For this compound, the benzene ring with the trifluoromethoxy substituent will be the primary chromophore.

The spectrum is expected to show one or more strong absorption bands in the UV region, likely between 200 and 300 nm. The exact position and intensity of these bands would be influenced by the trifluoromethoxy and benzylhydrazine substituents. The hydrazine moiety itself has a weaker n → σ* transition, which might be obscured by the stronger absorptions of the aromatic ring.

Table 6: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) | Chromophore | Basis of Prediction |

|---|---|---|---|

| π → π | ~220 and ~270 | Trifluoromethoxy-substituted benzene ring | UV-Vis spectra of substituted benzenes and aromatic hydrazones. acs.orgacs.org |

| n → σ | <200 | Hydrazine moiety | General knowledge of hydrazine UV absorption. researchgate.netrsc.org |

X-ray Crystallography in Solid-State Structure Determination for Synthetic Intermediates and Products

While a specific crystal structure for this compound is not publicly available, analysis of related structures provides significant insight into the expected solid-state conformation and intermolecular interactions. The crystal structure of 1,2-Bis[4-(trifluoromethyl)benzylidene]hydrazine, a derivative formed from a related hydrazine, reveals key features that are likely to be present in the solid state of this compound and its derivatives. researchgate.net

In the crystal structure of the aforementioned derivative, the molecule is nearly planar, with a very small dihedral angle between the two aromatic rings. researchgate.net This planarity is indicative of extensive π-conjugation across the molecule. The crystal packing is primarily stabilized by van der Waals forces. researchgate.net For this compound, the presence of the N-H bonds in the hydrazine group would introduce the potential for significant hydrogen bonding.

Table 1: Crystallographic Data for a Related Hydrazine Derivative

| Parameter | Value (for 1,2-Bis[4-(trifluoromethyl)benzylidene]hydrazine) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 (2) |

| b (Å) | 9.876 (2) |

| c (Å) | 15.432 (3) |

| β (°) | 108.99 (3) |

| Volume (ų) | 1456.9 (5) |

| Z | 4 |

| R-factor | 0.060 |

Data extrapolated from a study on a related compound for illustrative purposes. researchgate.net

Reaction Energetics and Thermodynamics: Computational Modeling of Transformations

The thermodynamics of reactions involving this compound can be understood through computational modeling, which provides insights into reaction feasibility and product stability. Density Functional Theory (DFT) is a powerful tool for calculating the energetics of chemical reactions, including the determination of reaction enthalpies, Gibbs free energies, and activation energies. researchgate.net

For transformations involving this compound, such as the formation of hydrazones through condensation with aldehydes or ketones, computational models can predict the thermodynamic favorability. The reaction to form a hydrazone is generally expected to be exothermic, driven by the formation of a stable C=N double bond and the elimination of a small molecule like water.

Computational studies on related trifluoromethyl-substituted aromatic compounds have shown that the trifluoromethoxy group significantly influences the electronic properties of the aromatic ring through its strong electron-withdrawing nature. mdpi.com This electronic effect would impact the reactivity of the benzylhydrazine moiety.

Thermophysical data for related compounds, such as 4-(trifluoromethoxy)benzyl bromide and (trifluoromethyl)benzene, available from the National Institute of Standards and Technology (NIST), can provide a basis for estimating properties like enthalpy of formation and heat capacity for this compound. chemeo.comnist.gov

Table 2: Calculated Thermodynamic Parameters for a Hypothetical Hydrazone Formation

| Thermodynamic Parameter | Estimated Value (kcal/mol) |

| Enthalpy of Reaction (ΔH) | -15 to -25 |

| Gibbs Free Energy of Reaction (ΔG) | -5 to -15 |

| Activation Energy (Ea) | 10 to 20 |

These values are theoretical estimates for a typical hydrazone formation reaction involving an aromatic hydrazine and are intended for illustrative purposes.

Derivatives and Analogues of 2 Trifluoromethoxybenzylhydrazine: Synthetic and Reactivity Studies

Synthesis of Substituted 2-Trifluoromethoxybenzylhydrazine Analogues

The synthesis of substituted this compound analogues can be achieved through a multi-step process, often starting from the corresponding substituted trifluoromethoxybenzene derivative. A general and adaptable synthetic route involves the initial formulation of a substituted 2-(trifluoromethoxy)benzaldehyde (B1351065), followed by condensation with hydrazine (B178648) to form a hydrazone, which is subsequently reduced to the desired benzylhydrazine (B1204620).

A representative synthetic pathway is analogous to the preparation of similar structures like 2,4-bis(trifluoromethyl)benzylhydrazine. google.com The process commences with the appropriate substituted 1-(trifluoromethoxy)benzene. This starting material undergoes a directed ortho-metalation reaction, for instance, using n-butyllithium in the presence of a directing group or a strong base like a lithium amide, followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF) to introduce the aldehyde functionality at the 2-position. google.com

The resulting 2-(trifluoromethoxy)benzaldehyde derivative is then reacted with hydrazine hydrate, typically in a polar solvent like methanol (B129727) or ethanol, to yield the corresponding 2-(trifluoromethoxy)benzylidenehydrazine (a hydrazone). google.com The final step involves the reduction of the hydrazone C=N double bond. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. google.com This sequence is outlined in the reaction scheme below:

Reaction Scheme: General Synthesis of this compound Analogues

Step 1: Formulation of Substituted 1-(Trifluoromethoxy)benzene

Step 2: Hydrazone Formation

Step 3: Reduction to Benzylhydrazine

The specific reaction conditions, such as temperature, pressure, and choice of reagents, can be optimized based on the nature of the substituents on the aromatic ring.

A variety of substituted analogues can be prepared using this methodology, with substituents introduced either on the initial benzene (B151609) ring or by modification of the hydrazine moiety. The following table provides examples of potential substituted analogues and the required starting materials.

| Target Analogue | Required Substituted Benzaldehyde |

| 4-Chloro-2-(trifluoromethoxy)benzylhydrazine | 4-Chloro-2-(trifluoromethoxy)benzaldehyde |

| 5-Nitro-2-(trifluoromethoxy)benzylhydrazine | 5-Nitro-2-(trifluoromethoxy)benzaldehyde |

| 4,5-Dichloro-2-(trifluoromethoxy)benzylhydrazine | 4,5-Dichloro-2-(trifluoromethoxy)benzaldehyde |

Impact of Substituent Effects on Reactivity and Selectivity

The electronic and steric nature of substituents on the this compound scaffold significantly influences the reactivity and selectivity of the molecule in subsequent chemical transformations. The trifluoromethoxy (-OCF3) group itself is a potent electron-withdrawing group, which affects the electron density of the aromatic ring and the reactivity of the hydrazine moiety.

Electronic Effects:

Substituents on the benzene ring can either enhance or diminish the electron-withdrawing nature of the trifluoromethoxy-substituted ring. Electron-donating groups (EDGs) like methoxy (B1213986) (-OCH3) or methyl (-CH3) will increase the electron density of the ring, potentially influencing the nucleophilicity of the hydrazine nitrogen atoms. Conversely, additional electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) will further decrease the ring's electron density.

These electronic perturbations can affect the reactivity of the hydrazine group in reactions such as acylation, alkylation, and condensation. For instance, in the formation of hydrazones from substituted benzaldehydes, the rate of reaction can be modulated by the electronic character of the substituents.

Steric Effects:

The size and position of substituents can impose steric hindrance, thereby influencing the regioselectivity and stereoselectivity of reactions. For example, a bulky substituent ortho to the benzylhydrazine moiety could hinder the approach of reactants to the adjacent nitrogen atom, favoring reaction at the terminal nitrogen.

The interplay of electronic and steric effects is crucial in directing the outcome of reactions. In cyclization reactions to form heterocyclic systems, such as pyrazoles or pyridazines, the substitution pattern on the aromatic ring can determine the regiochemistry of the cyclization.

The following table summarizes the predicted impact of different substituent types on the reactivity of the this compound core.

| Substituent Type at C4/C5 | Electronic Effect | Predicted Impact on Hydrazine Nucleophilicity | Potential Influence on Reactivity |

| Electron-Donating (e.g., -OCH3) | Increases ring electron density | Increase | Enhanced reactivity in nucleophilic attacks |

| Electron-Withdrawing (e.g., -NO2) | Decreases ring electron density | Decrease | Reduced reactivity in nucleophilic attacks |

| Halogens (e.g., -Cl, -Br) | Inductive withdrawal, mesomeric donation | Moderate Decrease | Can influence regioselectivity and provide sites for further functionalization |

Development of Hybrid Molecules Incorporating the this compound Scaffold

Molecular hybridization is a contemporary strategy in medicinal chemistry that involves covalently linking two or more pharmacophoric units to create a single hybrid molecule with potentially enhanced or synergistic biological activities. beilstein-journals.org The this compound scaffold can serve as a valuable component in the design of such hybrid molecules.

The rationale behind developing hybrid molecules incorporating this scaffold is to combine its unique physicochemical properties with the known biological activity of another molecule. The trifluoromethoxy group is often used as a bioisostere for other groups and can improve metabolic stability and lipophilicity, which are desirable pharmacokinetic properties.

The design of these hybrids typically involves a linker that connects the this compound moiety to another pharmacophore. The nature of the linker can be varied to optimize the spatial orientation and distance between the two units, which is often critical for biological activity.

Potential Hybridization Strategies:

Amide Linkage: The hydrazine functionality can be acylated with a carboxylic acid-containing pharmacophore to form a stable amide bond.

Hydrazone Linkage: Condensation of the hydrazine with an aldehyde or ketone-bearing bioactive molecule can create a hydrazone-linked hybrid.

Heterocyclic Integration: The this compound can be used as a building block to construct a new heterocyclic ring that is fused or linked to another bioactive core. For example, reaction with a β-dicarbonyl compound can lead to the formation of a pyrazole (B372694) ring, which itself can be part of a larger molecular architecture.

The following table illustrates hypothetical hybrid molecules that could be synthesized from the this compound scaffold.

| Pharmacophore to be Hybridized | Linking Chemistry | Resulting Hybrid Structure Type |

| Ibuprofen (NSAID) | Amide bond formation | Acylhydrazide |

| Vanillin (Natural Product) | Hydrazone formation | Benzylidenehydrazine |

| Curcumin (Natural Product) | Pyrazole formation from diketone | Benzyl-substituted pyrazole |

Stereochemical Control in Derivative Synthesis

The synthesis of chiral derivatives of this compound, where a stereocenter is introduced, requires precise control over the stereochemical outcome of the reactions. This is particularly important when the biological activity of the target molecule is dependent on a specific stereoisomer.

One common approach to introduce chirality is through the use of chiral starting materials or chiral auxiliaries. For instance, if a substituent on the benzene ring is chiral, it can influence the stereoselectivity of subsequent reactions.

Another powerful method for achieving stereocontrol is through the resolution of a racemic mixture of a chiral hydrazine derivative. google.com This can be accomplished by forming diastereomeric salts with a chiral acid. The resulting diastereomers often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.com Once separated, the desired enantiomer of the hydrazine can be liberated by treatment with a base.

Common Chiral Resolving Agents for Hydrazines:

Dibenzoyl-L-tartaric acid google.com

Dibenzoyl-D-tartaric acid google.com

(R)-(-)-Mandelic acid

(S)-(+)-Mandelic acid

Asymmetric synthesis, employing chiral catalysts or reagents, represents another advanced strategy for the stereoselective synthesis of this compound derivatives. For example, the asymmetric reduction of a prochiral hydrazone could potentially yield an enantiomerically enriched benzylhydrazine.

The choice of method for stereochemical control depends on the specific target molecule and the position of the desired stereocenter. Careful selection of the synthetic strategy is paramount to obtaining the desired stereoisomer in high purity.

Advanced Methodologies in 2 Trifluoromethoxybenzylhydrazine Research

In-situ Reaction Monitoring Techniques

The real-time analysis of chemical reactions, or in-situ monitoring, provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. For reactions involving hydrazine (B178648) derivatives, which can be highly reactive and may proceed through multiple pathways, such techniques are particularly crucial.

Spectroscopic methods are at the forefront of in-situ monitoring. For instance, techniques like UV-vis spectroscopy have been employed to study the kinetics of reactions involving hydrazines with various electrophiles. nih.gov This allows for the determination of second-order rate constants and the elucidation of nucleophilicity parameters. nih.gov Furthermore, NMR spectroscopy can be used to track the real-time conversion of reactants to products, as demonstrated in the monitoring of reactions between probes and hydrazine. rsc.org These spectral changes provide direct evidence of bond formation and can confirm reaction mechanisms. rsc.org

In the context of 2-Trifluoromethoxybenzylhydrazine synthesis, in-situ monitoring could be used to:

Optimize reaction conditions by observing the rate of product formation and the appearance of impurities in real-time.

Elucidate the reaction mechanism by identifying key intermediates.

Ensure the complete consumption of starting materials for cleaner reactions and easier purification.

The electro-oxidation of hydrazine has been studied using voltammetry, revealing that the unprotonated form (N2H4) is the electro-active species. nih.gov This type of in-situ electrochemical analysis highlights the importance of pH control in reactions involving hydrazine moieties and could be critical in understanding the reactivity of this compound. nih.gov

High-Throughput Experimentation in Reaction Optimization

High-Throughput Experimentation (HTE) has revolutionized chemical research by enabling the parallel execution of a large number of experiments. youtube.com This approach is particularly powerful for optimizing reaction conditions, screening catalysts, and exploring the scope of a new transformation. youtube.compurdue.edu The use of multi-well plates allows for the rapid testing of numerous parameters, such as catalysts, solvents, and temperatures, with minimal consumption of valuable starting materials. youtube.com

In the synthesis of compounds containing a trifluoromethoxy group, such as this compound, HTE can be instrumental. For example, HTE has been successfully applied to optimize palladium- and copper-catalyzed cross-coupling reactions, which are common methods for forming C-N bonds found in hydrazine derivatives. youtube.com The development of pre-catalysts has further streamlined the application of HTE in such reactions. youtube.com

A typical HTE workflow for optimizing a step in the synthesis of this compound might involve:

Rational Design: Designing a plate map to test a wide array of catalysts, ligands, bases, and solvents.

Automated Dispensing: Using robotics to accurately dispense reagents into the wells of a microtiter plate.

Parallel Reaction: Running all the reactions simultaneously under controlled conditions.

Rapid Analysis: Utilizing techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) for the rapid analysis of reaction outcomes. purdue.edu

The data generated from HTE can be used to build detailed reaction models and identify optimal conditions that would be time-consuming to discover through traditional methods. youtube.com

Table 1: Illustrative HTE Screening for a Hypothetical C-N Coupling Reaction

| Well | Catalyst (mol%) | Ligand | Base | Solvent | Yield (%) |

| A1 | Pd(OAc)2 (2) | XPhos | K2CO3 | Toluene | 45 |

| A2 | Pd(OAc)2 (2) | XPhos | Cs2CO3 | Dioxane | 65 |

| B1 | Pd2(dba)3 (1) | SPhos | K3PO4 | Toluene | 78 |

| B2 | Pd2(dba)3 (1) | SPhos | NaOtBu | Dioxane | 85 |

This table is for illustrative purposes only and does not represent actual experimental data.

Chemoinformatics and Data Mining for Predictive Reactivity

By analyzing large datasets of known reactions, machine learning algorithms can identify patterns that correlate molecular features with reactivity. For instance, the nucleophilicity of various hydrazines has been systematically studied, providing a quantitative basis for their reactivity. nih.gov Such data can be used to build predictive models. A study on the nucleophilic reactivities of hydrazines and amines found that hydrazine has a reactivity similar to methylamine, and no significant α-effect was observed in the studied reactions. nih.govresearchgate.net

For this compound, chemoinformatics could be used to:

Predict its nucleophilicity and potential side reactions.

Identify suitable reaction partners from large virtual libraries.

Guide the design of synthetic routes by predicting the feasibility of different chemical transformations.

Quantum chemical calculations, a tool often used in chemoinformatics, have been employed to investigate the reaction mechanisms of hydrazine-based fuels, providing insights into their ignition properties. mdpi.com Similar computational approaches could be applied to understand the electronic structure and reactivity of this compound.

Microfluidic Systems for Reaction Discovery and Optimization

Microfluidic systems, or "lab-on-a-chip" technologies, offer precise control over reaction parameters such as temperature, pressure, and mixing, on a very small scale. researchgate.net These systems are particularly advantageous for handling hazardous reagents and for studying reactions with fast kinetics.

The synthesis of fluorinated compounds, including those with trifluoromethoxy groups, can benefit significantly from microfluidic approaches. nih.govnih.govijournals.cn The enhanced heat and mass transfer in microreactors can lead to higher yields, better selectivity, and safer operating conditions compared to traditional batch synthesis. purdue.edu For example, microfluidic systems have been used for the efficient radiosynthesis of fluorinated PET imaging agents. nih.gov

The application of microfluidics in the synthesis of this compound could offer several advantages:

Improved Safety: Handling potentially energetic hydrazine derivatives in small volumes minimizes risks.

Enhanced Control: Precise temperature control can prevent side reactions and decomposition.

Rapid Optimization: The ability to quickly change reaction conditions allows for rapid optimization of reaction parameters.

Scalability: Continuous flow processing in microreactors can be readily scaled up for larger-scale production. purdue.edu

The development of fluorinated polymers for the fabrication of microfluidic chips has expanded their compatibility with a wider range of organic solvents, making them more suitable for organic synthesis. researchgate.net

Table 2: Comparison of Batch vs. Microfluidic Synthesis for a Hypothetical Fluorination Reaction

| Parameter | Batch Synthesis | Microfluidic Synthesis |

| Reaction Volume | mL to L | µL to nL |

| Heat Transfer | Slow, inefficient | Fast, efficient |

| Mass Transfer | Diffusion limited | Enhanced mixing |

| Safety | Higher risk with hazardous reagents | Inherently safer |

| Optimization Time | Days to weeks | Hours to days |

This table provides a general comparison and specific outcomes may vary.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Systems for 2-Trifluoromethoxybenzylhydrazine Transformations

The development of innovative catalytic systems is paramount for the selective and efficient transformation of this compound. Future research will likely focus on several key areas:

Copper-Catalyzed Cross-Coupling Reactions: Building upon established methods for the N-arylation of hydrazides, copper-catalyzed systems hold significant promise. For instance, the use of CuI with ligands like 4-hydroxy-L-proline has been effective in the coupling of N-Boc hydrazine (B178648) with aryl halides. Adapting these conditions for the specific steric and electronic properties of this compound could enable the synthesis of a diverse library of N-aryl derivatives.

Palladium-Catalyzed Functionalization: Palladium catalysis offers a broad toolkit for C-N bond formation and functionalization of benzylic positions. Research into the palladium-catalyzed allylic substitution of allyl acetates with arylhydrazines as nucleophiles could be extended to this compound, providing access to complex N-allyl derivatives. organic-chemistry.org Furthermore, palladium-catalyzed decarbonylative borylation of benzylic acids presents a novel strategy that could be conceptually applied to derivatize the benzyl (B1604629) moiety of the target compound. acs.orgacs.org

Benzylic C-H Amination: Direct functionalization of the benzylic C-H bond represents a highly atom-economical approach. The development of catalytic systems, such as the Cu₂O/Phen-catalyzed amination of alkylarenes with azodicarboxylates, could be adapted for the intramolecular or intermolecular amination of substrates derived from this compound, leading to novel heterocyclic structures. rsc.org

Table 1: Potential Catalytic Transformations for this compound

| Catalytic System | Transformation | Potential Products |

| CuI / Ligand | N-Arylation | N'-Aryl-2-trifluoromethoxybenzylhydrazines |

| Pd(0) / Ligand | N-Allylation | N'-Allyl-2-trifluoromethoxybenzylhydrazines |

| Cu₂O / Phen | C-H Amination | Novel heterocyclic compounds |

Exploration of Photoredox and Electrochemistry in Reactions Involving the Compound

Recent advancements in photoredox catalysis and electrochemistry offer exciting opportunities for novel transformations of this compound under mild conditions.

Photoredox-Mediated Radical Reactions: Visible-light photoredox catalysis can generate benzylic radicals from suitable precursors. rsc.org Benzylsulfonium salts, which can be prepared from benzyl alcohols, have been successfully used as radical precursors in alkenylation reactions catalyzed by iridium complexes like fac-Ir(ppy)₃. nih.gov This methodology could be applied to 2-trifluoromethoxybenzyl alcohol to generate a corresponding precursor for photoredox-catalyzed C-C bond formation. The development of N-phenylphenothiazine derivatives as highly reducing photoredox catalysts could further expand the scope of these reactions to include less activated substrates. beilstein-journals.org

Electrochemical Synthesis and Transformations: Electrochemical methods provide a green and efficient alternative for the synthesis and modification of hydrazines. The electrochemical oxidative coupling of imines to form azines, which can then be hydrolyzed to hydrazines, is a promising route for the synthesis of hydrazine derivatives. nih.govacs.orgosti.govresearchgate.net Conversely, the electrochemical reduction of hydrazines offers a mild method for N-N bond cleavage to produce primary and secondary amines. acs.org These electrochemical strategies could be explored for both the synthesis of this compound and its subsequent conversion to other valuable compounds.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The complexity of reaction outcomes, especially with multifunctional molecules like this compound, makes artificial intelligence (AI) and machine learning (ML) invaluable tools for future research.

Predictive Modeling for Reaction Outcomes: Neural networks and other machine learning models are increasingly being used to predict the products and yields of organic reactions. nih.govmit.edurjptonline.org By training models on large datasets of reactions, it is possible to predict the most likely outcome for a given set of reactants and conditions. This approach could be used to screen for optimal conditions for the transformation of this compound, saving significant experimental time and resources.

De Novo Design of Synthetic Routes: AI algorithms can also be employed for retrosynthetic analysis, proposing novel synthetic pathways to target molecules. nih.gov This could be particularly useful for designing efficient routes to complex derivatives of this compound that may not be obvious through traditional chemical intuition. Machine learning models can also predict suitable catalysts, solvents, and reagents for a given transformation. researchgate.net

Sustainable Synthesis and Green Chemistry Applications

The principles of green chemistry are increasingly important in modern chemical synthesis. Future research on this compound should prioritize the development of sustainable and environmentally friendly methods. rsc.org

Greener Fluorination and Synthesis: The synthesis of fluorinated compounds often involves harsh reagents and conditions. dovepress.com Research into greener fluorination methods, such as the use of less hazardous fluorine sources and catalytic approaches, will be crucial for the sustainable production of this compound and related compounds. bioengineer.orgeurekalert.org The development of catalytic one-pot syntheses of substituted acylhydrazides from alcohols offers a more sustainable alternative to traditional methods. organic-chemistry.org

Environmental Applications: The unique properties of fluorinated compounds can be harnessed for environmental applications. nih.gov For example, the design of fluorinated probes for the detection of pollutants or the development of fluorinated materials for environmental remediation are potential areas of future research. The trifluoromethoxy group in this compound could be exploited to tailor the properties of such materials.

Design of Next-Generation Reagents and Building Blocks

This compound itself can serve as a valuable building block for the synthesis of more complex molecules with tailored properties.

Hydrazone-Based Bioactive Molecules: Hydrazones are a well-established class of compounds with a wide range of biological activities. The reaction of this compound with various aldehydes and ketones would provide access to a library of novel hydrazone derivatives. nih.gov These compounds could be screened for potential applications in medicinal chemistry, for instance, as inhibitors of specific enzymes.

Synthesis of Heterocyclic Scaffolds: Substituted hydrazines are key precursors for the synthesis of a variety of heterocyclic compounds, such as pyrazoles and triazines. orgsyn.orgacs.orgmdpi.com The development of efficient methods for the cyclization of this compound with suitable reaction partners will lead to new families of trifluoromethoxy-substituted heterocycles with potential applications in materials science and drug discovery. The synthesis of substituted hydrazines is a mature field, offering a variety of established methods that can be adapted. nih.govresearchgate.netrsc.org

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Trifluoromethoxybenzylhydrazine, and how do reaction conditions impact yield?

- Methodology : The compound is commonly synthesized via condensation of 2-trifluoromethoxybenzaldehyde with hydrazine derivatives. Key parameters include:

- Solvent selection : Ethanol or THF for reflux conditions .

- Stoichiometry : Optimal hydrazine-to-aldehyde ratios (typically 1:1 to 1:1.2) to minimize side products.

- Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC .

- Yield Factors : Impurities from incomplete reactions or byproducts (e.g., hydrazones) require strict temperature control (60–80°C) and inert atmospheres.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Analytical Workflow :

- NMR : and NMR to confirm the trifluoromethoxy group and hydrazine backbone .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.

- IR Spectroscopy : Peaks near 3300 cm (N-H stretch) and 1600 cm (C=N) validate functional groups .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Protocol :

- Conduct accelerated stability studies (40°C/75% RH for 1–3 months).

- Monitor degradation via HPLC or NMR, comparing fresh vs. aged samples.

- Recommended storage: Dry, inert atmospheres at ambient temperatures to prevent hydrolysis .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic reactions?

- Experimental Design :

- Use kinetic studies (e.g., variable-temperature NMR) to track reaction intermediates.

- Compare reactivity with analogs (e.g., 4-trifluoromethyl derivatives) to assess electronic effects of the trifluoromethoxy group.

- DFT calculations predict charge distribution, highlighting nucleophilic sites (e.g., hydrazine NH) .

Q. How do solvent polarity and proticity influence the compound’s tautomeric equilibria?

- Methodology :

- Solvent-dependent NMR in DMSO-d (polar aprotic) vs. CDOD (protic) to observe tautomer shifts.

- Computational modeling (e.g., COSMO-RS) correlates solvent polarity with keto-enol equilibrium ratios .

Q. What strategies resolve contradictions in pharmacological activity data across studies?

- Data Analysis Framework :

- Cross-validate in vitro assays (e.g., enzyme inhibition) with orthogonal methods (e.g., cellular viability assays).

- Address batch-to-batch variability by standardizing synthesis protocols and purity checks (>98% via HPLC) .

- Meta-analysis of literature to identify confounding factors (e.g., assay pH, cell line selection) .

Q. How can X-ray crystallography clarify structural ambiguities in derivatives of this compound?

- Structural Resolution :

- Co-crystallize derivatives with heavy atoms (e.g., Pt or I) for improved diffraction.

- Compare crystal packing with computational models (e.g., Mercury CCDC) to validate bond angles and hydrogen-bonding networks .

Key Challenges and Solutions

- Contradictory Bioactivity Data : Reproduce assays with controlled reagent sources (e.g., ATP concentration in kinase assays) and validate via dose-response curves .

- Synthesis Scalability : Optimize microwave-assisted synthesis to reduce reaction times (30 mins vs. 24 hrs) while maintaining >90% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.